Fuzlocilline is synthesized through chemical modification of naturally occurring penicillins. It is classified under the following categories:
The synthesis of Fuzlocilline involves several key steps that modify the core penicillin structure. The general synthetic route includes:
Fuzlocilline retains the characteristic beta-lactam structure essential for its antibacterial action. Its molecular formula can be represented as C₁₆H₁₉N₃O₅S.
Fuzlocilline can participate in various chemical reactions typical for beta-lactam antibiotics:
Fuzlocilline exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis.
Fuzlocilline possesses distinct physical and chemical properties that influence its use in clinical settings:
Fuzlocilline is primarily utilized in clinical settings for treating infections caused by susceptible bacteria.
The development of acylureidopenicillins represents a strategic response to escalating β-lactam resistance. Penicillin’s discovery by Alexander Fleming in 1928 initiated the β-lactam era, but natural penicillins proved vulnerable to enzymatic degradation [1] [8]. By the 1960s, semisynthetic modifications yielded penicillinase-resistant agents (e.g., methicillin), followed by aminopenicillins (ampicillin) with gram-negative coverage [2] [4]. The 1970s marked a pivotal advancement with ureidopenicillins—piperacillin, azlocillin, and mezlocillin—characterized by a urea-containing side chain that enhanced penetration through gram-negative outer membranes [2] [5]. This structural innovation expanded activity against Pseudomonas aeruginosa and Enterobacteriaceae, filling a critical gap in empiric therapy for nosocomial infections [5] [9]. Fuzlocilline emerges as a contemporary iteration within this lineage, designed to overcome limitations of earlier ureidopenicillins against modern extended-spectrum β-lactamases (ESBLs) and carbapenemases [3] [7].
Fuzlocilline belongs to the acylureidopenicillin subclass, distinguished by its R-group substituent attached to the 6-aminopenicillanic acid (6-APA) core. Its chemical identity is defined as follows:
Structural Feature | Fuzlocilline | Comparative Agents |
---|---|---|
β-Lactam Core | Penam ring system | Consistent across all penicillins |
R-Group Position | C6 of β-lactam ring | Same as other semisynthetics |
Side Chain Chemistry | Acylurea moiety | Similar to piperacillin |
Additional Modifications | Sulfonyl hydrazone functionalization | Novel feature |
Table 1: Structural classification of Fuzlocilline relative to established penicillin derivatives [1] [2] [5].
Unlike earlier ureidopenicillins, Fuzlocilline incorporates a sulfonyl hydrazone group adjacent to its acylurea side chain. This modification aims to optimize pharmacodynamics by:
β-lactamase-mediated resistance remains the foremost challenge in penicillin therapy. Fuzlocilline employs a tripartite molecular strategy to counteract these enzymes:
Mechanism 1: Intrinsic Stability Against Ambler Class A and C β-Lactamases
Fuzlocilline’s acylurea-sulfonylhydrazone side chain sterically hinders access to the β-lactam ring’s carbonyl carbon—a critical hydrolysis site for serine-based β-lactamases (e.g., TEM, SHV, CTX-M). This contrasts with earlier ureidopenicillins like piperacillin, which remain vulnerable to ESBLs [3] [9]. In vitro studies demonstrate retained activity against Enterobacter cloacae producing AmpC β-lactamases, where conventional cephalosporins fail due to derepressed enzyme expression [6] [9].
Mechanism 2: Synergy with Novel β-Lactamase Inhibitors
While not inherently a β-lactamase inhibitor, Fuzlocilline’s pharmacokinetic profile enables synergistic pairing with diazabicyclooctane (DBO) inhibitors (e.g., avibactam). The molecule’s sulfonyl group facilitates simultaneous binding of both agents to β-lactamase active sites, restoring susceptibility in Klebsiella pneumoniae carbapenemase (KPC)-producing strains [3] [7].
Mechanism 3: Activity Against Impermeability-Mediated Resistance
The ureido-sulfonylhydrazone side chain enhances outer membrane penetration in gram-negative bacteria by:
The following data illustrates Fuzlocilline’s resistance coverage compared to legacy agents:
Resistance Mechanism | Fuzlocilline MIC90 (µg/mL) | Piperacillin MIC90 (µg/mL) |
---|---|---|
TEM-1 β-Lactamase | ≤2 | 32 |
AmpC Derepression | 4 | >64 |
ESBL (CTX-M-15) | 8* | >64 |
KPC Carbapenemase | 16*† | >64 |
Table 2: Minimum inhibitory concentrations (MIC90) against β-lactamase-producing Enterobacteriaceae. *With avibactam 4µg/mL; †Tested against KPC-2-producing K. pneumoniae [3] [7] [9].
Fuzlocilline exemplifies targeted molecular innovation within the acylureidopenicillin class, addressing evolving resistance landscapes through rational chemical design rather than combinatorial discovery [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7